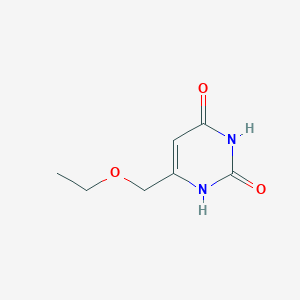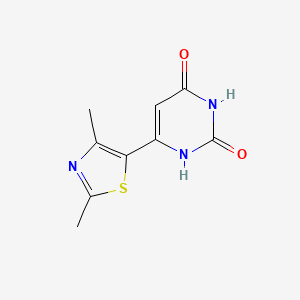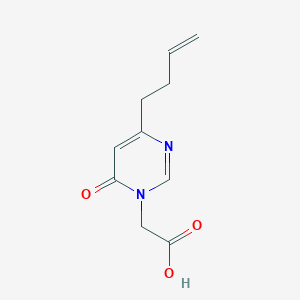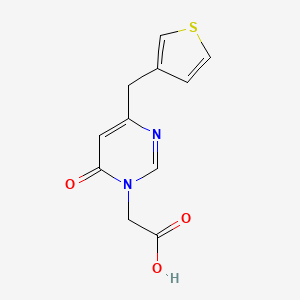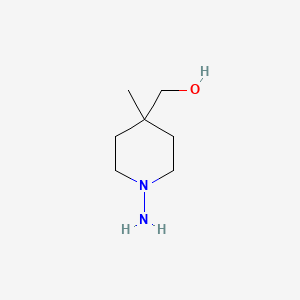
(1-Amino-4-methylpiperidin-4-yl)methanol
Übersicht
Beschreibung
(1-Amino-4-methylpiperidin-4-yl)methanol, also known as 4-amino-1-methylpiperidine or 1-methylpiperidine-4-amine, is an organic compound with a molecular formula of C6H14N2O. It is a colorless liquid with a boiling point of 149°C and a melting point of -45°C. This compound is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of polymers, polymers additives, and surfactants.
Wissenschaftliche Forschungsanwendungen
Catalytic Activity and Asymmetric Induction
(1-Amino-4-methylpiperidin-4-yl)methanol and its derivatives are used in catalytic processes. For instance, derivatives like [(2S,4R)-1-cyclohexyl-4-methylpiperidin-2-yl]methanol have shown unique behavior in the stereocontrol of reactions involving benzaldehyde and diethylzinc. These compounds have been studied for their catalytic activity, asymmetric induction, and enantioselectivity in reactions, and their behavior is influenced by the substituents on the structural scaffold as well as the metal-alkoxide involved in the catalysis (Alvarez-Ibarra, Luján, & Quiroga-Feijóo, 2010).
N-Methylation of Amines
Methanol is often used as a C1 synthon and H2 source in chemical synthesis, including the selective N-methylation of amines. Derivatives of this compound are likely involved in these processes, where methanol facilitates the transformation of various amines into N-methylated products. This method has been applied to synthesize pharmaceutical agents through late-stage functionalization (Sarki et al., 2021).
Ligands for Central Nervous System Receptors
Compounds related to this compound have been explored for their potential as ligands for central nervous system receptors. For example, derivatives have been synthesized and screened for their affinity with specific receptors, indicating potential applications in medicinal chemistry (Beduerftig, Weigl, & Wünsch, 2001).
Synthesis of Cyclic Amines and Alkyl Derivatives
The compound and its derivatives are also used in the synthesis of cyclic amines and their alkyl derivatives. These syntheses involve reactions with amino alcohols over supported copper catalysts, demonstrating their versatility in producing a range of cyclic amines (Kijeński, Niedzielski, & Baiker, 1989).
Template Generation in Syntheses
In situ template generation involving N-methylation transformations, where methanol acts as a direct methylation source, is another application area. This process is significant in the synthesis of organically templated zinc phosphites/phosphates (Wang et al., 2013).
Wirkmechanismus
It’s worth noting that piperidine derivatives, which include “(1-amino-4-methylpiperidin-4-yl)methanol”, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, further exploration of the core structure using chemistry approaches and biological screening including in vivo studies in an animal model of malaria may yield important antimalarial leads .
Biochemische Analyse
Biochemical Properties
(1-Amino-4-methylpiperidin-4-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with piperidine derivatives, which are known for their pharmacological activities . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can influence the compound’s stability and reactivity in biological systems.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that piperidine derivatives, including this compound, can affect the proliferation and differentiation of cells . These effects are mediated through interactions with specific receptors and enzymes involved in cell signaling pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The binding interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor . These interactions can result in the modulation of enzymatic activity and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that piperidine derivatives can undergo degradation under certain conditions, leading to a decrease in their biological activity . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and analgesic activities . At higher doses, it can cause toxic or adverse effects, including alterations in cellular metabolism and gene expression. Threshold effects have been observed, indicating that the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolic pathways often involve oxidation and reduction reactions, which can influence its pharmacokinetics and pharmacodynamics . These metabolic processes can also affect the levels of metabolites and the overall metabolic flux within the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . The distribution of this compound is critical for its biological activity and can affect its therapeutic efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall biological activity.
Eigenschaften
IUPAC Name |
(1-amino-4-methylpiperidin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-7(6-10)2-4-9(8)5-3-7/h10H,2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQFNTJAUYSDJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



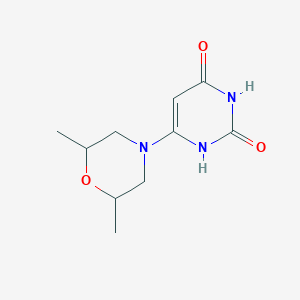


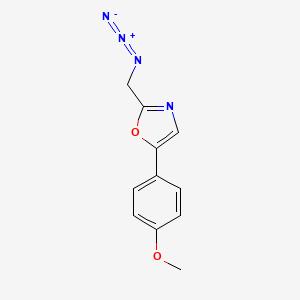

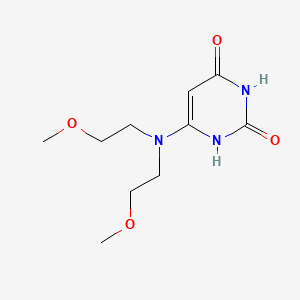
![2-(3-oxo-5,6-dihydro-3H-pyrano[3,4-c]pyridazin-2(8H)-yl)acetic acid](/img/structure/B1479281.png)
